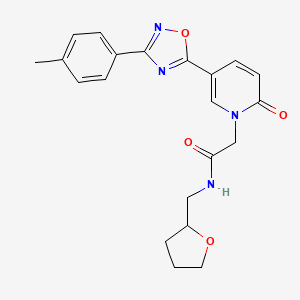

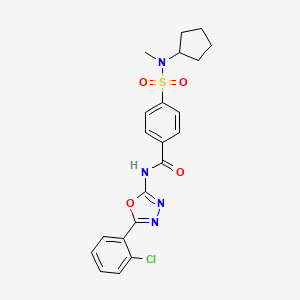

![molecular formula C28H32N4 B2420049 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-46-0](/img/structure/B2420049.png)

1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives, like the one you mentioned, are a class of heterocyclic aromatic organic compounds. They are structurally similar to the naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of N-arylindazoles and Benzimidazoles : This compound is used in the synthesis of various N-aryl-1H-indazoles and benzimidazoles from common arylamino oximes. These compounds are significant in pharmaceuticals due to their prevalence in various drugs (Wray & Stambuli, 2010).

Synthesis of Fluorescent Disperse Dyes and Whiteners : It has applications in the synthesis of fluorescent disperse dyes and whiteners for polyester fiber. This is achieved through the condensation of diazotized arylamines with the sodium salt of acetonitrile dimer (Dhamnaskar & Rangnekar, 1988).

Formation of Quaternary Salts and Synthetic Equivalents : The compound is involved in the formation of quaternary salts of benzimidazolium, benzothiazolium, and thiazolium. These are used as synthetic equivalents in various chemical processes (Denisenko et al., 2011).

Applications in Drug Development and Analysis

Development of Inhibitors for 11β-hydroxysteroid Dehydrogenase Type 1 : Derivatives of this compound have been used in the development of inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, relevant in the treatment of type-2 diabetes (Latli et al., 2017).

Antimicrobial and Antitumor Agents : Novel benzimidazole-pyrimidine conjugates derived from this compound have shown potent antitumor activity. These derivatives have been evaluated for cytotoxic activity against various cancer cell lines, demonstrating significant potential in cancer treatment (Abdel-Mohsen et al., 2010).

Cardiovascular Activity of Azaheterocycles : Derivatives of this compound have been synthesized and tested for cardiovascular activity. These include studies on the hypertensive effect and antiischemic properties, highlighting its potential in cardiovascular drug development (Velikorodov et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4/c1-3-4-5-6-7-11-16-23-21(2)24(19-29)28-31-25-17-12-13-18-26(25)32(28)27(23)30-20-22-14-9-8-10-15-22/h8-10,12-15,17-18,30H,3-7,11,16,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQXUCGHJQUXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

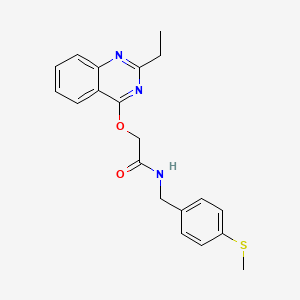

![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

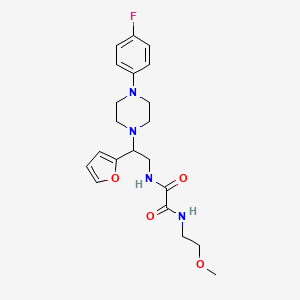

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)

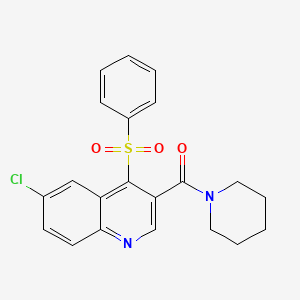

![9-((4-(thiophene-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419974.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)

![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)